sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
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Overview
Description
sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate is a compound with the molecular formula C26H44NNaO7S and a molecular weight of 537.7 g/mol. It is the product of the conjugation of cholic acid with taurine, and its sodium salt is the chief ingredient of the bile of carnivorous animals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate involves the conjugation of cholic acid with taurine. The reaction typically requires the activation of the carboxyl group of cholic acid, which can be achieved using reagents such as carbodiimides. The activated cholic acid then reacts with taurine under mild conditions to form the desired conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bile acid derivatives, while reduction may produce reduced bile acid conjugates.
Scientific Research Applications
sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying bile acid chemistry and conjugation reactions.
Biology: Investigated for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications in treating liver diseases and disorders related to bile acid metabolism.
Industry: Utilized in the production of bile acid-based products and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate involves its interaction with molecular targets and pathways related to bile acid metabolism. The compound exerts its effects by modulating the activity of enzymes and transporters involved in bile acid synthesis, conjugation, and excretion. This modulation can influence various physiological processes, including lipid digestion and absorption, cholesterol homeostasis, and liver function.
Comparison with Similar Compounds
Similar Compounds
Cholic acid: The parent compound of sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate.
Taurocholic acid: Another bile acid conjugate similar to this compound.
Glycocholic acid: A conjugate of cholic acid with glycine.
Uniqueness
This compound is unique due to its specific conjugation with taurine, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for studying bile acid metabolism and exploring therapeutic applications.
Properties
Molecular Formula |
C26H44NNaO7S |
---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16?,17-,18?,19?,20?,21-,22+,24?,25?,26?;/m1./s1 |
InChI Key |
JAJWGJBVLPIOOH-YTSJWJHXSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1([C@H](CC3C2[C@@H](CC4C3(CC[C@H](C4)O)C)O)O)C.[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
Synonyms |
Cholyltaurine Sodium Taurocholate Taurine Cholate Taurocholate Taurocholate Sodium Taurocholate, Sodium Taurocholic Acid Taurocholic Acid, (5 alpha)-Isomer Taurocholic Acid, (7 beta)-Isomer Taurocholic Acid, Monolithium Salt Taurocholic Acid, Monosodium Salt |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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